(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
Description
BenchChem offers high-quality (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O5S2/c17-16(18)28(24,25)13-5-2-1-4-12(13)15(23)21-6-3-7-22(9-8-21)29(26,27)14-10-19-11-20-14/h1-2,4-5,10-11,16H,3,6-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJJECWZUEWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone is a complex organic molecule that integrates multiple pharmacologically relevant functional groups, including an imidazole moiety, a diazepane ring, and sulfonyl groups. This unique structure positions it as a promising candidate for various biological activities, particularly in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 392.45 g/mol. The presence of the imidazole and diazepane rings is significant as these structures are often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Antimicrobial Activity
Research indicates that compounds containing imidazole and diazepane functionalities exhibit notable antimicrobial properties. For instance, derivatives of imidazole have been reported to show activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms that disrupt bacterial cell walls or inhibit essential enzymes .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(4-substituted phenyl)-1H-imidazole | S. aureus | 12.4 |
| 2-(4-substituted phenyl)-1H-imidazole | E. coli | 18 |
| 2-(4-substituted phenyl)-1H-imidazole | B. subtilis | 11.1 |
Anticancer Activity
Imidazole-containing compounds have demonstrated potential as farnesyltransferase inhibitors, which are crucial in cancer cell proliferation pathways. For example, certain analogs have shown IC50 values in the low nanomolar range against cancer cell lines, suggesting their efficacy in inhibiting tumor growth .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Tetrahydrobenzodiazepine | NIH 3T3 | 24 |
| Tetrahydrobenzodiazepine | Rat-1 | 160 |
The proposed mechanism of action for this compound involves the interaction with specific enzymes or receptors due to its functional groups. The imidazole ring can coordinate with metal ions in enzymes, while the diazepane ring may alter protein interactions through hydrogen bonding and electrostatic interactions .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of imidazole derivatives indicated that modifications at the sulfonyl group significantly enhance biological activity. The study found that compounds with hydrophobic substituents exhibited improved enzyme inhibition and antimicrobial effects .
Example Study: Inhibition of Farnesyltransferase
In a comparative study involving various imidazole derivatives, one compound demonstrated an IC50 value of 24 nM against farnesyltransferase, showcasing its potential as an anticancer agent . The study highlighted the importance of structural diversity in enhancing biological efficacy.
Scientific Research Applications
Structural Characteristics
This compound has the following molecular characteristics:
- Molecular Formula : C16H18F2N4O5S2
- Molecular Weight : 448.46 g/mol
- IUPAC Name : 4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-((difluoromethyl)sulfonyl)phenyl)methanone
The unique combination of functional groups, including imidazole, diazepane, and sulfonyl moieties, suggests diverse biological activities.
The compound's structure positions it as a promising candidate for various pharmacological applications:
Antimicrobial Activity
Research indicates that compounds containing imidazole and diazepane functionalities exhibit notable antimicrobial properties. For instance, derivatives of imidazole have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanisms include disrupting bacterial cell walls or inhibiting essential enzymes.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-(4-substituted phenyl)-1H-imidazole | S. aureus | 12.4 |
| 2-(4-substituted phenyl)-1H-imidazole | E. coli | 18 |
| 2-(4-substituted phenyl)-1H-imidazole | B. subtilis | 11.1 |
Anticancer Activity
Imidazole-containing compounds have demonstrated potential as farnesyltransferase inhibitors, which are crucial in cancer cell proliferation pathways. Certain analogs have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating their efficacy in inhibiting tumor growth.
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Tetrahydrobenzodiazepine | NIH 3T3 | 24 |
| Tetrahydrobenzodiazepine | Rat-1 | 160 |
Synthesis and Modification
Recent studies have focused on the synthesis of this compound and its derivatives. Modifications at the sulfonyl group significantly enhance biological activity. Compounds with hydrophobic substituents exhibited improved enzyme inhibition and antimicrobial effects.
Case Studies and Research Findings
A notable study investigated various imidazole derivatives for their biological activities. One compound demonstrated an IC50 value of 24 nM against farnesyltransferase, highlighting the importance of structural diversity in enhancing biological efficacy.
Example Study: Inhibition of Farnesyltransferase
In a comparative analysis involving several imidazole derivatives, researchers found that specific modifications led to significant improvements in anticancer properties. This emphasizes the potential for developing new therapeutic agents based on this compound's structure.
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for this compound given its complex sulfonyl and diazepane moieties?
- Methodological Answer : Begin with retrosynthetic analysis, focusing on coupling the diazepane-sulfonyl and difluoromethyl-sulfonyl-phenyl fragments. Use palladium-catalyzed cross-coupling or nucleophilic aromatic substitution for sulfonyl group introduction. For imidazole sulfonation, adapt methods from triazole-thione synthesis (e.g., refluxing with sodium hydroxide and acidification ). Monitor intermediates via LC-MS and adjust reaction conditions (solvent polarity, temperature) to improve yields.
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Use a combination of /-NMR to confirm sulfonyl and diazepane connectivity. For purity, employ HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6), as described in chromatographic assays . Quantify residual solvents via GC-MS and validate methods using spiked samples with known impurities.
Q. How should safety protocols be designed for handling sulfonyl and fluorinated groups in this compound?
- Methodological Answer : Prioritize fume hood use and PPE (nitrile gloves, goggles) due to sulfonyl chloride reactivity and fluorinated byproducts . Implement emergency procedures for skin contact (rinse with water for 15 minutes, consult physician ). Monitor air quality for volatile fluorinated intermediates using FTIR spectroscopy.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to evaluate the impact of sulfonyl and difluoromethyl groups on biological activity?
- Methodological Answer : Synthesize analogs with substituted sulfonyl groups (e.g., phenylsulfonyl vs. methylsulfonyl) and compare bioactivity in enzyme inhibition assays. Use molecular docking to map interactions (e.g., sulfonyl oxygen with catalytic lysine residues). For fluorinated analogs, assess metabolic stability via microsomal incubation and LC-MS/MS . Correlate logP values (calculated via HPLC retention times ) with membrane permeability.
Q. What experimental design principles apply to studying this compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies at pH 1–10 (simulating gastrointestinal to plasma conditions) and analyze degradation products via HRMS. Use a split-plot design (pH as main plot, temperature as subplot) with four replicates . For oxidative stress, expose the compound to and track sulfoxide formation via -NMR peak shifts.
Q. How can computational models predict environmental fate and toxicity of this compound?
- Methodological Answer : Apply QSAR models to estimate biodegradation (e.g., BIOWIN) and ecotoxicity (ECOSAR). Validate predictions with experimental measure hydrolysis half-life in buffer solutions (pH 4–9) and test acute toxicity in Daphnia magna . Use molecular dynamics simulations to assess interactions with soil organic matter.
Data Analysis & Contradiction Resolution
Q. How to resolve discrepancies in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : First, verify compound stability in plasma (incubate at 37°C for 24h and quantify via LC-MS). If stable, assess pharmacokinetic parameters (C, AUC) using a crossover study design . If instability is ruled out, evaluate tissue distribution via radiolabeling or MALDI imaging. For contradictory enzyme inhibition data, re-test under standardized conditions (e.g., ATP concentration, temperature ).
Q. What statistical approaches are suitable for analyzing dose-response relationships in cellular assays?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For high variability, implement a randomized block design to control for plate effects . Validate outliers via Grubbs’ test and repeat assays with independent replicates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
